![molecular formula C31H26FN3O3S B2826347 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537043-83-7](/img/no-structure.png)

5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

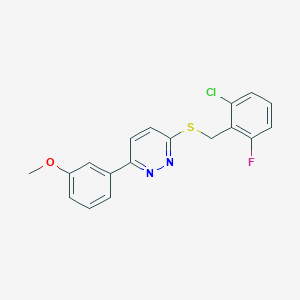

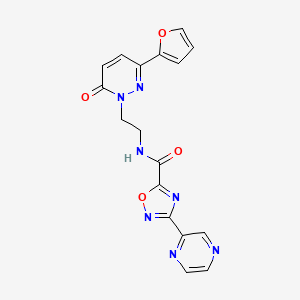

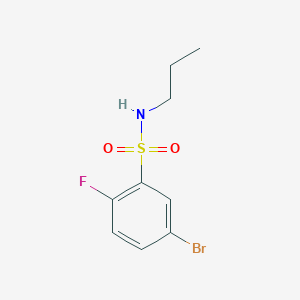

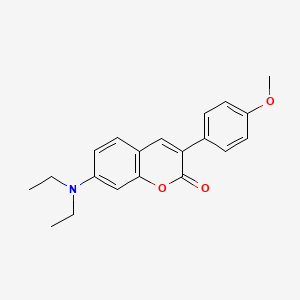

5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C31H26FN3O3S and its molecular weight is 539.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antioxidant Activity

One study focused on the synthesis and evaluation of the antioxidant properties of new hexahydropyrimido[5,4-c]quinoline-2,5-diones and 2-thioxohexahydropyrimido[5,4-c]quinoline-5-ones. These compounds were prepared in two steps from ethyl 4-phenyl-6-methyl-2-oxo tetrahydropyrimidine-5-carboxylates or 4-phenyl-6-methyl-2-thioxotetrahydropyrimidine-5-carboxylates, showing that the compounds containing the thiourea moiety exhibited better antioxidant activity (Ismaili et al., 2008).

Heterocyclic Chemistry

Another research explored the reactions of 3-aminoquinoline-2,4-diones with isothiocyanic acid, leading to an easy pathway to thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones and imidazo[4,5-c]quinolin-4-ones. This study highlights a method to diversify the structural features of quinoline derivatives, which can be applied to synthesize compounds with specific functionalities (Mrkvička et al., 2010).

Novel Ring Systems and Catalysis

Research on novel ring systems derived from 4,5-diaminobenzo[b]thiophen and its 3-methyl derivative has shown the potential for creating new compounds with specific applications in medicinal chemistry and materials science. These studies illustrate the breadth of research focused on the synthesis and functionalization of heterocyclic compounds, providing a foundation for future studies on compounds with similar structures (Chapman et al., 1971).

Electrochemical Studies

The electrochemical oxidation of hydantoins, including derivatives similar to the compound of interest, has been examined, offering insights into the redox behavior and potential applications of these compounds in biochemical and medicinal contexts (Nosheen et al., 2012).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione, which is then coupled with 4-(benzyloxy)phenylboronic acid to form the final product.", "Starting Materials": [ "2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "2-fluorobenzyl mercaptan", "Palladium(II) acetate", "Triphenylphosphine", "Sodium carbonate", "4-(benzyloxy)phenylboronic acid", "N,N-dimethylformamide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorobenzylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 2-chloro-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione (1.0 g, 3.5 mmol) in N,N-dimethylformamide (DMF) (10 mL) was added 2-fluorobenzyl mercaptan (0.8 g, 4.2 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired intermediate as a yellow solid (0.8 g, 70% yield).", "Step 2: Synthesis of 5-(4-(benzyloxy)phenyl)-2-((2-fluorobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione", "a. To a solution of 4-(benzyloxy)phenylboronic acid (0.5 g, 2.2 mmol) in DMF (5 mL) was added the intermediate from Step 1 (0.5 g, 1.5 mmol), palladium(II) acetate (0.05 g, 0.2 mmol), and triphenylphosphine (0.15 g, 0.6 mmol).", "b. The reaction mixture was stirred at 100°C for 24 hours.", "c. The reaction mixture was cooled to room temperature and poured into water (50 mL).", "d. The resulting solid was filtered and washed with water to give the crude product, which was purified by column chromatography on silica gel using ethyl acetate/methanol (9:1) as the eluent to give the desired product as a yellow solid (0.4 g, 50% yield)." ] } | |

Número CAS |

537043-83-7 |

Fórmula molecular |

C31H26FN3O3S |

Peso molecular |

539.63 |

Nombre IUPAC |

2-[(2-fluorophenyl)methylsulfanyl]-5-(4-phenylmethoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione |

InChI |

InChI=1S/C31H26FN3O3S/c32-23-10-5-4-9-21(23)18-39-31-34-29-28(30(37)35-31)26(27-24(33-29)11-6-12-25(27)36)20-13-15-22(16-14-20)38-17-19-7-2-1-3-8-19/h1-5,7-10,13-16,26H,6,11-12,17-18H2,(H2,33,34,35,37) |

Clave InChI |

FVVKZEGGHALWRI-UHFFFAOYSA-N |

SMILES |

C1CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=CC=C(C=C5)OCC6=CC=CC=C6)C(=O)C1 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2826264.png)

![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)

![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)

![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)

![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)